Product packaging for Vanillylmandelic Acid Ethyl Ester(Cat. No.:CAS No. 52058-11-4)

Vanillylmandelic Acid Ethyl Ester

Cat. No.: B589712
CAS No.: 52058-11-4
M. Wt: 226.228
InChI Key: JANQOURSKMXOPR-UHFFFAOYSA-N
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Description

Vanillylmandelic Acid Ethyl Ester is a chemical derivative of Vanillylmandelic Acid (VMA), which is a primary end-stage metabolite of the catecholamines epinephrine and norepinephrine . This esterified form is particularly valuable as a labeled synthetic intermediate, specifically for the preparation of deuterated Homovanillic Acid (HVA) analogs, such as Homovanillic Acid-d3 . In biomedical research, the study of VMA and its derivatives is fundamental for understanding catecholamine metabolism and its dysregulation. Catecholamines are essential neurotransmitters and hormones, and their metabolites, including VMA and HVA, are crucial biomarkers for the diagnosis and monitoring of neural crest tumors, most notably neuroblastoma and pheochromocytoma . Analyses of these metabolites in urine remain a cornerstone for detecting and managing these conditions, with advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being employed for precise quantification . The ethyl ester derivative, especially in its stable isotope-labeled forms, serves as a critical internal standard in these mass spectrometry-based assays, enabling highly accurate and reliable measurements in complex biological matrices . This compound is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O5 B589712 Vanillylmandelic Acid Ethyl Ester CAS No. 52058-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQOURSKMXOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858557
Record name Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52058-11-4
Record name Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Preparative Methodologies for Vanillylmandelic Acid Ethyl Ester

Established Synthetic Routes to Vanillylmandelic Acid Ethyl Ester

The primary and most straightforward method for synthesizing this compound involves the direct esterification of its parent carboxylic acid, vanillylmandelic acid.

Esterification of Vanillylmandelic Acid with Ethanol (B145695)

The esterification of vanillylmandelic acid with ethanol is a classic acid-catalyzed reaction. This process typically involves reacting vanillylmandelic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is often removed. olabs.edu.inoit.edu The general mechanism involves the protonation of the carboxylic acid group, followed by nucleophilic attack by the ethanol molecule. oit.edu

While effective, this method can sometimes lead to side reactions, especially under harsh conditions. The phenolic hydroxyl group in vanillylmandelic acid can also potentially react, although it is less reactive than the carboxylic acid. Careful control of reaction conditions is therefore necessary to achieve high yields and purity of the desired ethyl ester.

Derivatization Strategies for Specific Isomers of this compound

Vanillylmandelic acid possesses a chiral center, meaning it exists as two enantiomers (R and S isomers). The biological activity and metabolic pathways of these isomers can differ significantly. rsc.org Consequently, the synthesis of specific isomers of this compound is of great interest.

Derivatization strategies often begin with the resolution of racemic vanillylmandelic acid into its individual enantiomers. This can be achieved through various methods, including the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. Once the desired enantiomer of vanillylmandelic acid is isolated, it can be esterified with ethanol using the methods described previously to yield the corresponding enantiomerically pure this compound.

Development of Novel Synthetic Approaches

Recent research has focused on developing more efficient and selective methods for the synthesis of this compound and its derivatives.

Chemo- and Regioselective Synthesis

Chemo- and regioselective synthesis aims to selectively react with one functional group in the presence of others. In the context of this compound, this could involve protecting the phenolic hydroxyl group before esterification to prevent unwanted side reactions. While direct esterification is generally selective for the carboxylic acid, for more complex syntheses or when using more reactive reagents, protection strategies can be crucial.

Modern catalytic systems are also being explored to enhance selectivity. For instance, catalyst-controlled carbocyclization reactions have demonstrated high chemo- and regioselectivity in the synthesis of other complex molecules and could potentially be adapted for derivatives of vanillylmandelic acid. nih.gov

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of specific enantiomers of this compound is a significant area of development. Instead of resolving a racemic mixture, stereoselective synthesis aims to directly produce a single enantiomer. This can be achieved through the use of chiral catalysts or chiral starting materials.

For example, synthetic strategies have been developed for other chiral molecules that utilize enantiomerically pure starting materials and a few reaction steps to produce the desired product. semanticscholar.org A similar approach could be applied to the synthesis of this compound, potentially starting from a chiral precursor that already contains the desired stereochemistry.

Preparation of Deuterium-Labeled this compound Analogs

Deuterium-labeled compounds are invaluable in metabolic studies and as internal standards in mass spectrometry-based quantification methods. hwb.gov.in The preparation of deuterium-labeled this compound analogs involves incorporating deuterium (B1214612) atoms at specific positions in the molecule.

Several methods can be employed for deuterium labeling. hwb.gov.in One common approach is H-D exchange, where hydrogen atoms are replaced with deuterium atoms. mdpi.com This can be facilitated by catalysts such as palladium on carbon in the presence of a deuterium source like deuterium oxide (D₂O). mdpi.com For this compound, selective deuteration could be targeted at various positions, including the aromatic ring or the aliphatic side chain. For instance, VMA-d3 ethyl ester, a deuterium-labeled version, is utilized as an internal standard.

Another strategy involves using deuterated reagents in the synthesis. For example, a deuterated aldehyde could be used as a starting material in a multi-step synthesis to introduce deuterium into the final molecule. beilstein-journals.orgbeilstein-archives.org

Table 1: Synthetic Methodologies for this compound

Method Description Key Features Reference(s)
Esterification Reaction of vanillylmandelic acid with ethanol in the presence of an acid catalyst. Simple, direct method. Reversible reaction. olabs.edu.inoit.edu
Derivatization of Isomers Resolution of racemic vanillylmandelic acid followed by esterification. Produces enantiomerically pure esters. rsc.org
Chemo- and Regioselective Synthesis Selective reaction at the carboxylic acid group, potentially using protecting groups. Minimizes side reactions and improves yield. nih.gov
Stereoselective Synthesis Direct synthesis of a single enantiomer using chiral catalysts or starting materials. Avoids resolution steps, more efficient for producing pure enantiomers. semanticscholar.org

| Deuterium Labeling | Incorporation of deuterium atoms via H-D exchange or use of deuterated reagents. | Produces labeled analogs for use as internal standards. | hwb.gov.inmdpi.com |

Enzymatic and Biotransformational Studies Involving Vanillylmandelic Acid Ethyl Ester

Enzymatic Hydrolysis and Biodegradation of Vanillylmandelic Acid Ethyl Ester

Enzymatic hydrolysis is the primary route for the biodegradation of this compound. This process involves the cleavage of the ester bond to yield vanillylmandelic acid and ethanol (B145695). This reaction is the reverse of esterification and is catalyzed by a class of enzymes known as hydrolases, specifically esterases.

The hydrolysis of this compound is carried out by carboxylesterases (CEs, EC 3.1.1.1) and other microbial esterases. Carboxylesterases are ubiquitous enzymes found in most living organisms, from bacteria to mammals, and play a crucial role in the detoxification of xenobiotics containing ester groups. nih.govwikipedia.org In mammals, they are highly expressed in tissues like the liver, which are primary sites of metabolism. nih.govnih.gov These enzymes recognize a wide variety of ester-containing molecules, and it is presumed that this compound, as an exogenous compound, would be a substrate for these enzymes.

In microbial ecosystems, various bacteria have been identified that produce esterases capable of hydrolyzing aromatic esters. For instance, a strain of Burkholderia cepacia isolated from soil was shown to hydrolyze methyl benzoate (B1203000) and other substituted chlorobenzoic esters. oup.com Similarly, esterases from Rhodococcus rhodochrous are involved in the hydrolysis of di-ester plasticizers. ciiq.org The degradation of phthalate (B1215562) esters by various bacterial strains also commences with hydrolysis by esterases to form phthalate isomers, which are then further metabolized. nih.gov These microbial esterases are key to the environmental degradation of aromatic ester pollutants.

The catalytic mechanism of carboxylesterases involves a classic catalytic triad (B1167595) composed of serine, histidine, and a glutamate (B1630785) residue located at the base of a deep active-site gorge. nih.gov The hydrolysis proceeds via a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol (ethanol) and an acylated enzyme. A water molecule then hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (vanillylmandelic acid) and regenerating the free enzyme. nih.gov

The kinetics of lipase-catalyzed esterification and hydrolysis reactions are often described by a Ping-Pong Bi-Bi mechanism. scielo.brmdpi.combiointerfaceresearch.com In this model, the first substrate (e.g., the acid) binds to the enzyme, and the first product (water, in synthesis) is released, forming a modified enzyme intermediate. The second substrate (alcohol) then binds, and the second product (the ester) is released. Substrate inhibition is a common feature in these reactions, where high concentrations of either the acid or the alcohol can reduce the reaction rate. biointerfaceresearch.com

Table 2: Kinetic Parameters for Analogous Lipase-Catalyzed Ester Reactions (Note: Data is for analogous reactions due to the absence of specific kinetic studies on this compound.)

ReactionEnzymeKinetic ModelVmax (μmol/min/mg)Km (Substrate 1)Km (Substrate 2)Reference
Ethyl Butyrate TransesterificationCandida rugosa LipasePing-Pong Bi-Bi2.8610.0746 M (Butyric Acid)0.125 M (Ethyl Caprate) nih.gov
Ascorbyl Oleate EsterificationCandida antarctica Lipase NS 88011Ping-Pong Bi-BiNot specified0.81 M (Ascorbic Acid)0.81 M (Oleic Acid) biointerfaceresearch.com

Microbial Transformations and Metabolic Fates of this compound

The complete microbial metabolism of this compound involves a sequence of transformations initiated by its hydrolysis. Soil and aquatic microorganisms, particularly bacteria from the genus Pseudomonas, are well-known for their remarkable ability to degrade a wide array of aromatic compounds. researchgate.netnih.govfrontiersin.org

The metabolic fate of this compound in a microbial environment would proceed as follows:

Initial Hydrolysis : The first step is the cleavage of the ester bond by extracellular or membrane-bound microbial esterases, releasing vanillylmandelic acid (VMA) and ethanol. oup.comnih.gov The ethanol can be readily used as a carbon and energy source by a vast range of microorganisms.

Metabolism of Vanillylmandelic Acid : The resulting VMA is the key intermediate for further degradation. Bacteria such as Sphingobium and Pseudomonas are known to degrade structurally similar aromatic acids like veratric acid and vanillic acid. The degradation of VMA likely proceeds through its conversion to protocatechuic acid. This can occur via demethylation (removal of the -OCH3 group) and subsequent oxidation steps.

Aromatic Ring Cleavage : Protocatechuic acid is a central intermediate in many aromatic degradation pathways. nih.gov This intermediate is then subjected to ring cleavage by dioxygenase enzymes. Depending on the specific pathway (ortho- or meta-cleavage), the aromatic ring is opened, leading to the formation of aliphatic intermediates. nih.govfrontiersin.org

Entry into Central Metabolism : The aliphatic products from the ring cleavage are further processed through a series of reactions into key metabolites of central metabolism, such as acetyl-CoA, pyruvate, and succinate. These molecules can then enter the tricarboxylic acid (TCA) cycle, allowing the microorganism to derive energy and carbon for growth from the complete breakdown of the original ester compound. nih.govfrontiersin.org

This entire process illustrates a catabolic funnel, where a complex aromatic molecule is systematically broken down into simple, universally metabolizable intermediates.

Advanced Analytical Methodologies for Characterization and Quantification of Vanillylmandelic Acid Ethyl Ester

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the separation of vanillylmandelic acid ethyl ester from complex matrices. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative identification or precise quantification.

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and frequently employed technique for the analysis of vanillylmandelic acid (VMA), often through its conversion to the more volatile ethyl ester derivative. nih.govnih.gov The derivatization process, which involves the formation of the ethyl ester, is a critical step that enhances the compound's thermal stability and chromatographic properties, making it suitable for GC analysis. nih.gov

The methodology typically involves the extraction of the analyte from the sample, followed by an esterification reaction. nih.gov Capillary gas chromatography with a flame ionization detector (FID) or, more commonly, a mass spectrometer is used for separation and detection. nih.gov The use of a mass spectrometer provides high specificity and allows for the identification of the compound based on its mass spectrum. For quantitative analysis, stable isotope-labeled internal standards, such as deuterium-labeled VMA, are often used to ensure accuracy and precision by correcting for variations during sample preparation and injection. nih.govresearchgate.net GC-MS methods are valued for their high sensitivity, with detection limits for related derivatized compounds reaching the nanogram-per-milliliter (ng/mL) level in biological samples like serum. nih.gov

ParameterTypical ConditionsReference
DerivatizationEthyl ester formation; may also include silylation (e.g., with bis-(trimethylsilyl)trifluoroacetamide) nih.govresearchgate.net
ColumnCapillary columns (e.g., HP-5MS) hilarispublisher.com
Carrier GasHelium hilarispublisher.comthepharmajournal.com
DetectorMass Spectrometry (MS) or Flame Ionization Detection (FID) nih.gov
Internal StandardDeuterium-labeled VMA or ¹³C-labeled VMA nih.govresearchgate.net
Analysis Mode (MS)Selected Ion Monitoring (SIM) for quantification nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of catecholamine metabolites like VMA. ontosight.aiontosight.ai While direct analysis of the non-polar this compound is less common than for its polar parent compound, the principles of HPLC are readily applicable. For the separation of the ethyl ester, reversed-phase chromatography would be the method of choice, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

In the context of VMA analysis, HPLC is often coupled with various detectors, including electrochemical detection (ECD), fluorescence detection, or tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These detectors provide the high sensitivity and specificity required for clinical and research applications. ontosight.ai For instance, ultra-performance liquid chromatography-tandem MS (UPLC-MS/MS) methods offer enhanced sensitivity, with limits of detection as low as 0.05 ng/mL for VMA. While these methods typically analyze the underivatized VMA, the chromatographic systems, particularly the combination of liquid chromatography and mass spectrometry, are fully capable of separating and quantifying the ethyl ester derivative if required. The development of "dilute-and-shoot" methods in LC-MS/MS has significantly reduced sample preparation time, increasing throughput for the analysis of related metabolites. nih.govnih.gov

Capillary electrophoresis (CE) offers an alternative to chromatographic methods, providing high separation efficiency, short analysis times, and low consumption of reagents and samples. ceu.es CE separates molecules based on their electrophoretic mobility in an electric field. nih.gov For charged species like the parent vanillylmandelic acid, capillary zone electrophoresis (CZE) is a suitable technique. inflibnet.ac.in Methods have been developed for the direct measurement of VMA in urine samples without extensive pretreatment, demonstrating the power of CE for analyzing key metabolites. ceu.esnih.gov

However, since this compound is a neutral compound, it would not migrate in a standard CZE system. For the analysis of neutral species like this ester, a modification of CE known as Micellar Electrokinetic Chromatography (MEKC) would be necessary. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. These micelles act as a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. This makes MEKC a potentially valuable technique for the analysis of this compound and other neutral derivatives.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of a compound. sigmaaldrich.com Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net

For this compound, ¹H NMR would show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons on the vanillyl group, the methoxy (B1213986) group protons, and the protons of the mandelic acid backbone. researchgate.net Similarly, ¹³C NMR would provide distinct signals for each carbon atom, including those of the ethyl ester functionality, the aromatic ring, and the side chain. researchgate.net Quantitative NMR (qNMR) can also be employed for accurate concentration determination, provided that experimental parameters like the relaxation delay are properly optimized. nih.gov

NucleusStructural MoietyExpected Chemical Shift (ppm) - Theoretical
¹HEster -CH₂-CH₃~1.2 (triplet)
¹HEster -CH₂-CH₃~4.1-4.2 (quartet)
¹HMethoxy (-OCH₃)~3.8-3.9 (singlet)
¹HBenzylic CH-OH~5.0-5.1 (singlet or doublet)
¹HAromatic C-H~6.8-7.0 (multiplets)
¹³CEster -CH₂-CH₃~14
¹³CEster -CH₂-CH₃~61
¹³CMethoxy (-OCH₃)~56
¹³CBenzylic CH-OH~72
¹³CAromatic C~110-150
¹³CCarbonyl (C=O)~172

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis. ontosight.ai When coupled with a chromatographic inlet like GC or LC, MS provides both separation and identification. nih.govnih.gov

In a mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₁₁H₁₄O₅), the exact mass of the molecular ion would be a key identifier. Furthermore, the molecule undergoes controlled fragmentation, producing a unique pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" for the compound. Common fragmentation pathways for this compound would include the loss of the ethoxy group (-OCH₂CH₃), cleavage of the side chain, and other characteristic fragmentations of the vanillyl structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments.

Ion TypeProposed FragmentExpected m/z (Nominal Mass)
Molecular Ion[M]⁺226
Fragment Ion[M - OCH₂CH₃]⁺ (Loss of ethoxy group)181
Fragment Ion[M - COOCH₂CH₃]⁺ (Loss of ethyl formate)152
Fragment IonC₈H₉O₂⁺ (Vanillyl cation)137

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the structural elucidation of this compound by identifying its key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule, and each type of bond vibrates at a characteristic frequency. For this compound, the IR spectrum reveals the presence of its defining structural features. While specific spectra for the ethyl ester are not widely published, the analysis of the parent compound, vanillylmandelic acid (VMA), and related esters provides a strong basis for interpretation. nih.govnist.gov The major vibrational bands for this compound are associated with its hydroxyl, ether, ester, and aromatic functionalities. researchgate.net

Key expected IR absorption bands include:

O-H Stretch: A broad band corresponding to the phenolic hydroxyl group.

C-H Stretch: Signals from the aromatic ring and the aliphatic ethyl group.

C=O Stretch: A strong absorption characteristic of the ester carbonyl group. This is a key differentiator from the parent carboxylic acid.

C-O-C Stretch: Bands indicating the aromatic ether linkage and the ester C-O bonds.

Aromatic C=C Stretch: Peaks in the fingerprint region confirming the presence of the benzene (B151609) ring.

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance
Phenolic Hydroxyl (-OH)O-H Stretch~3500-3200 (broad)Confirms the presence of the hydroxyl group on the aromatic ring.
Ester (R-CO-OR')C=O Stretch~1750-1735Strong, sharp peak indicating the ester carbonyl. Key for identifying the ethyl ester derivative.
Aromatic RingC=C Stretch~1600-1450Confirms the presence of the benzene ring structure.
Ether (Ar-O-CH₃)C-O-C Asymmetric Stretch~1275-1200Indicates the methoxy group attached to the ring.
Ester (R-CO-OR')C-O Stretch~1300-1000Corresponds to the C-O single bonds within the ester group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The vanillyl moiety in this compound contains a chromophore—the substituted benzene ring—that absorbs UV light. Studies on VMA show characteristic absorbance maxima, which are expected to be very similar for its ethyl ester derivative. researchgate.net The exact position of the absorbance maximum (λmax) can be influenced by the solvent environment. nih.govscience.gov For instance, in HPLC-UV detection systems, a detection wavelength around 279-280 nm is commonly used for VMA, corresponding to the electronic transitions within its phenolic structure. researchgate.net

Sample Preparation Strategies and Derivatization for Analysis

Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex biological matrices. This involves extracting the analyte of interest and often includes a derivatization step to enhance its analytical properties.

Extraction Techniques from Complex Matrices

The goal of extraction is to isolate this compound from interfering substances in samples like urine or plasma. mdpi.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids. For VMA and its esters, a typical LLE procedure involves acidifying the aqueous sample (e.g., urine) to protonate the molecule, followed by extraction into an organic solvent like ethyl acetate. researchgate.net This process effectively transfers the analyte from the complex aqueous matrix to the cleaner organic phase.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration that offers higher recovery and precision compared to LLE. mdpi.comnih.gov For compounds like VMA, anion-exchange SPE cartridges are often employed. researchgate.net The process involves passing the sample through a sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. researchgate.net This method is highly effective for preparing urine samples prior to chromatographic analysis. researchgate.net

Formation of this compound as a Derivatization Product for Analytical Detection

In many analytical workflows, particularly those using gas chromatography (GC), vanillylmandelic acid (VMA) is intentionally converted into its ethyl ester. researchgate.netnih.gov This process, known as derivatization, is performed to improve the analyte's volatility and thermal stability, making it suitable for GC analysis. nih.govosti.gov

The formation of this compound is a key step in a rapid and simple method for the routine analysis of VMA in human urine by capillary gas chromatography with flame ionization detection (GC-FID). nih.gov In this procedure, the ethyl ester is formed directly in the sample without requiring prior isolation of the VMA. researchgate.netnih.gov Other derivatization approaches for GC-MS analysis of VMA include the formation of trimethylsilyl (B98337) (TMS) derivatives. researchgate.net However, ethyl esterification remains a common and effective strategy. researchgate.net This derivatization is crucial as it allows for the sensitive detection and quantification of VMA, which is a critical biomarker for certain diseases. nih.gov

Method Validation and Performance Characteristics

For any analytical method to be considered reliable for research, it must be validated to demonstrate its performance. researchgate.net Key validation parameters include sensitivity, selectivity, and reproducibility. researchgate.net

Sensitivity: This refers to the lowest concentration of the analyte that can be reliably detected. It is often defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For methods analyzing VMA and similar metabolites, LODs and LOQs are typically in the low microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) range, depending on the technique. For example, a validated HPLC method for VMA reported an LOD of 12 µg/L (or 0.012 µg/mL). researchgate.net An LC-MS/MS method for fatty acid ethyl esters achieved LODs ranging from 0.8 to 7.5 ng/g. nih.gov

Selectivity: Selectivity is the method's ability to accurately measure the analyte in the presence of other components in the sample, such as metabolites or matrix components. avensonline.org Chromatographic methods like HPLC and GC offer high selectivity by separating the target analyte from interfering substances before detection. nih.gov The use of mass spectrometry (MS) as a detector further enhances selectivity, as it can differentiate compounds based on their mass-to-charge ratio. nih.gov

Reproducibility: This parameter measures the precision of the method, or the closeness of agreement between repeated measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Reproducibility is assessed through intra-day (within the same day) and inter-day (on different days) precision studies. For validated methods analyzing VMA or derivatized esters, intra- and inter-day precision values are generally expected to be below 15%, with values often under 5% being achievable. researchgate.netresearchgate.net For instance, a method for VMA analysis reported intra- and inter-day precision RSDs of 2.4% and 2.8%, respectively. researchgate.net

Interactive Table: Typical Performance Characteristics for VMA/Ester Analysis

ParameterTypical Value/RangeReference TechniqueSource
Linearity (Correlation Coefficient, r²)> 0.99HPLC, GC-MS researchgate.netresearchgate.netnih.gov
Limit of Detection (LOD)0.3 - 12 µg/mLHPLC-UV/ED researchgate.netresearchgate.net
Limit of Quantification (LOQ)1.0 - 40 µg/mLHPLC-UV/ED researchgate.netresearchgate.net
Precision (RSD %)< 5%HPLC, GC-MS researchgate.netresearchgate.net
Recovery (%)90% - 109%SPE-HPLC, LLE-GC-MS researchgate.netresearchgate.netnih.gov

Theoretical and Computational Chemistry Investigations of Vanillylmandelic Acid Ethyl Ester

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, enabling the visualization and prediction of the three-dimensional structures of molecules. For Vanillylmandelic Acid Ethyl Ester, molecular modeling and subsequent conformational analysis are crucial for understanding its spatial arrangement and the influence of its flexible side chain.

The structure of this compound features a guaiacol (B22219) (2-methoxyphenol) ring, a chiral center at the alpha-carbon of the mandelic acid moiety, and an ethyl ester group. The rotational freedom around the single bonds, particularly the Cα-C(phenyl) bond and the bonds within the ethyl ester group, gives rise to multiple possible conformations.

Molecular dynamics (MD) simulations on similar molecules, such as ethyl vanillin (B372448) and 4-ethylguaiacol, have been employed to study their behavior in different environments. researchgate.netnorthumbria.ac.ukresearchgate.net An MD simulation of this compound would likely reveal the dynamic nature of its conformations in solution, highlighting the most stable and populated conformational states.

Table 1: Predicted Key Dihedral Angles in a Low-Energy Conformation of this compound

Dihedral AngleAtoms InvolvedPredicted Value (degrees)Significance
τ1O(methoxy)-C(ring)-C(ring)-Cα~0 or ~180Determines the orientation of the methoxy (B1213986) group relative to the side chain.
τ2C(ring)-Cα-O(hydroxyl)-H~60Influences the potential for intramolecular hydrogen bonding.
τ3H-Cα-C(ester)=OVariableAffects the steric interactions within the side chain.
τ4Cα-C(ester)-O-CH2(ethyl)~180 (trans)The ester linkage typically adopts a planar, trans conformation.

Note: The values in this table are predictive and based on theoretical considerations of structurally similar compounds.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, including its orbital energies, charge distribution, and reactivity descriptors.

For this compound, DFT calculations would likely be employed to determine its optimized geometry and electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Natural Bond Orbital (NBO) analysis can be used to investigate the charge distribution and intramolecular interactions, such as the aforementioned hydrogen bonding. The calculated atomic charges can help in predicting sites susceptible to nucleophilic or electrophilic attack.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates the electron-donating ability, likely localized on the phenolic ring.
LUMO Energy~ -1.0 eVIndicates the electron-accepting ability, likely centered on the ester carbonyl group.
HOMO-LUMO Gap~ 5.5 eVSuggests a relatively stable molecule.
Dipole Moment~ 3-4 DebyeReflects the overall polarity of the molecule.

Note: These values are estimations based on typical results for similar aromatic esters and would require specific calculations for confirmation.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can further quantify the molecule's reactivity. These parameters are valuable in predicting how this compound might behave in chemical reactions.

In Silico Predictions of Molecular Interactions and Structural Determinants

In silico methods are instrumental in predicting how a molecule might interact with biological systems, such as proteins or membranes. These predictions are based on the molecule's structural and electronic properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against various enzymes or receptors to explore its potential biological activities. For instance, studies on guaiacol derivatives have explored their interactions with enzymes like cytochrome P450 and protein tyrosine phosphatase. researchgate.netnorthumbria.ac.uk Similar approaches could be applied to this compound to identify potential protein targets. The binding affinity is typically estimated using a scoring function, which takes into account factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups responsible for a particular biological activity. By comparing the structure of this compound to other known active molecules, a pharmacophore model could be developed to guide the design of new derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) studies on mandelic acid esters have been used to correlate their structural properties with their biological activities, such as antihistaminic effects. hmdb.ca A similar QSAR model for vanilloid derivatives could predict the activity of this compound based on descriptors like its lipophilicity (logP), molar refractivity, and electronic parameters.

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted OutcomeRationale
Absorption Good oral bioavailabilityModerate size and lipophilicity, consistent with Lipinski's rule of five.
Distribution Likely to cross the blood-brain barrierThe presence of the phenolic ring and ester group may facilitate transport.
Metabolism Susceptible to hydrolysis and O-demethylationThe ester linkage can be cleaved by esterases, and the methoxy group can be removed by cytochrome P450 enzymes.
Excretion Likely excreted as metabolites in urineThe products of hydrolysis and demethylation are more water-soluble.
Toxicity Low to moderateBased on the generally recognized as safe (GRAS) status of many related vanilloids.

Note: These are in silico predictions and require experimental validation.

Spectroscopic Property Simulations and Validation Studies

Computational chemistry can simulate various types of spectra, which can then be compared with experimental data for validation of the theoretical models.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to simulate its IR spectrum. Key predicted vibrational modes would include the O-H stretch of the hydroxyl group (around 3400 cm -1), the C-H stretches of the aromatic ring and the aliphatic chain (around 3000-2850 cm -1), a strong C=O stretch from the ester group (around 1735 cm -1), and C-O stretches from the ester and ether linkages (in the 1300-1000 cm -1 region). spectroscopyonline.com

Table 4: Predicted and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted FeatureExpected PositionReference/Analogy
1H NMRAromatic Protons6.7 - 7.0 ppmVanillylmandelic Acid hmdb.ca
1H NMRα-Proton~5.1 ppmVanillylmandelic Acid hmdb.ca
1H NMREthyl Group (CH2)~4.2 ppmGeneral Esters orgchemboulder.com
1H NMREthyl Group (CH3)~1.2 ppmGeneral Esters orgchemboulder.com
IRO-H Stretch~3400 cm -1General Alcohols
IRC=O Stretch (Ester)~1735 cm -1General Esters spectroscopyonline.com
IRC-O Stretch1300 - 1000 cm -1General Esters and Ethers spectroscopyonline.com

Note: The predicted positions are based on general spectroscopic principles and data from analogous compounds. Experimental verification is necessary.

By comparing simulated spectra with experimental data, the accuracy of the computational model can be assessed. Any discrepancies can provide further insights into the molecular structure and dynamics that may not have been captured by the initial theoretical assumptions.

Role of Vanillylmandelic Acid Ethyl Ester As a Chemical Intermediate and Research Standard

Utilization in the Synthesis of Homovanillic Acid and Other Mandelic Acid Derivatives

Vanillylmandelic acid ethyl ester serves as an intermediate in the synthesis of homovanillic acid (HVA), a major metabolite of dopamine. researchgate.net The synthesis of homovanillic acid and its esters can be achieved through a multi-step process that often involves a mandelic acid derivative as a key precursor. A common synthetic route starts with the condensation of guaiacol (B22219) and glyoxylic acid to form vanillylmandelic acid (VMA). wikipedia.org This VMA can then be esterified to produce this compound. Subsequently, the benzylic hydroxyl group of the ester can be removed through a reduction reaction to yield homovanillic acid ethyl ester, which can then be hydrolyzed to homovanillic acid if desired.

Mandelic acid and its derivatives are valuable precursors in the synthesis of various pharmaceuticals. wikipedia.org The core structure of this compound, featuring a substituted phenyl ring and an alpha-hydroxy ester, makes it a useful building block for creating a range of more complex mandelic acid derivatives through modifications of its functional groups.

A general pathway for the synthesis of homovanillic acid esters involves the initial formation of a mandelic acid derivative, which is then subjected to reduction. The synthesis of various homovanillic acid esters has been documented, highlighting the importance of the mandelic acid scaffold in accessing these compounds. researchgate.netnih.gov

Table 1: Key Reactions in the Synthesis of Homovanillic Acid Derivatives

StepReactantsProductReaction Type
1Guaiacol, Glyoxylic AcidVanillylmandelic Acid (VMA)Condensation
2Vanillylmandelic Acid, Ethanol (B145695)This compoundEsterification
3This compoundHomovanillic Acid Ethyl EsterReduction
4Homovanillic Acid Ethyl EsterHomovanillic AcidHydrolysis

Application as an Analytical Reference Standard in Chemical and Biochemical Assays

This compound, particularly its isotopically labeled form, is crucial as an analytical reference standard. The deuterated version, Vanillylmandelic Acid-d3 Ethyl Ester (VMA-d3 EE), is widely used as an internal standard for the accurate quantification of VMA in biological samples, such as urine, by mass spectrometry. lgcstandards.comsmolecule.com The use of an isotopically labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method. smolecule.com

The quantification of urinary VMA is clinically significant for the diagnosis and monitoring of neuroblastoma and other tumors of neural crest origin. mayocliniclabs.com Analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for these measurements, and the use of a stable isotope-labeled internal standard like VMA-d3 EE is a key component of these assays. nih.govresearchgate.net

While the deuterated form is more common as an internal standard, the non-labeled this compound can also be used as a primary reference standard for the calibration of analytical instruments and the validation of analytical methods for the determination of VMA and related compounds.

Table 2: Applications of this compound as an Analytical Standard

CompoundApplicationAnalytical TechniquePurpose
Vanillylmandelic Acid-d3 Ethyl EsterInternal StandardMass Spectrometry (GC-MS, LC-MS/MS)Accurate quantification of VMA in biological samples
This compoundReference StandardChromatography (HPLC, GC)Instrument calibration and method validation

Research into its Potential as a Synthetic Precursor for Fine Chemicals and Materials

The molecular structure of this compound, which is derived from the bio-based building block vanillin (B372448), suggests its potential as a precursor for the synthesis of various fine chemicals and polymeric materials. Vanillic acid, a closely related compound, has been successfully utilized in the synthesis of renewable polyesters. rsc.org These bio-based polymers exhibit promising thermal and mechanical properties, positioning them as potential sustainable alternatives to petroleum-based plastics.

Research has demonstrated the synthesis of a variety of monomers from vanillin, bearing functional groups such as epoxy, allyl, and carboxylic acid, which can be used to produce a range of polymers including polyesters and polyurethanes. Given that this compound is a derivative of the vanillin synthesis pathway, it shares a similar aromatic backbone and functional group potential, making it a candidate for similar applications in polymer chemistry. However, specific research on the direct use of this compound as a monomer for polymer synthesis is not extensively documented in the available literature. Its potential lies in the reactivity of its hydroxyl and ester groups, which could be modified to create bifunctional monomers suitable for polymerization.

Investigation of its Formation in Vanillin and Related Aromatic Compound Synthesis Pathways

Vanillylmandelic acid (VMA) is a well-established intermediate in one of the primary industrial methods for synthesizing vanillin. wikipedia.org This process involves the condensation of guaiacol with glyoxylic acid to produce VMA, which is then oxidized to yield vanillin. wikipedia.org

The formation of this compound in this context would likely occur as a result of a subsequent esterification step, potentially as a method of purification or derivatization of the VMA intermediate. Esterification reactions of vanillin and its derivatives are common in synthetic organic chemistry. scribd.comscribd.com While the direct formation of the ethyl ester within the main vanillin synthesis pathway is not a primary reported step, its presence as a potential byproduct or a compound in downstream processing cannot be ruled out, particularly if ethanol is present in the reaction or purification stages.

The broader context of aromatic compound synthesis from bio-based sources is an active area of research. Microorganisms have been engineered to produce vanillin from precursors like ferulic acid, and in these biosynthetic pathways, various intermediates and byproducts are formed. mdpi.com While vanillylmandelic acid itself is a key metabolite, the formation of its ethyl ester would depend on the specific enzymatic activities present and the composition of the fermentation medium.

Future Research Directions and Emerging Paradigms for Vanillylmandelic Acid Ethyl Ester

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The chemical synthesis of vanillylmandelic acid (VMA) and its esters, including vanillylmandelic acid ethyl ester, is undergoing a shift towards more environmentally benign methodologies. jocpr.comwikipedia.orgejcmpr.com Traditionally, the synthesis involves the condensation of guaiacol (B22219) and glyoxylic acid. wikipedia.orgresearchgate.net This process, while effective, often utilizes conditions and reagents that are not aligned with the principles of green chemistry. jocpr.com Future research is increasingly focused on developing sustainable and efficient synthetic routes.

Key areas of advancement include:

Green Solvents: The pharmaceutical and chemical industries are moving away from hazardous organic solvents like dichloromethane (B109758) and acetonitrile. jocpr.commdpi.com Research is exploring the use of greener alternatives such as water, supercritical CO2, and bio-based solvents for the synthesis of VMA derivatives. jocpr.commdpi.com These solvents are safer, have a lower environmental impact, and are often derived from renewable resources. jocpr.commdpi.com

Catalysis: The development of novel catalysts is crucial for improving reaction efficiency and reducing waste. ejcmpr.com For instance, silica (B1680970) encapsulated magnesium hydroxide (B78521) has been shown to be an active and selective reusable catalyst for the synthesis of the sodium salt of VMA. researchgate.net Research into high-efficiency, environmentally friendly oxidation systems, such as porous CuFe2O4/SiO2 nano-catalysts, is also underway for the conversion of VMA to vanillin (B372448), a process that could be adapted for ester synthesis. researchgate.net The use of palladium as a catalyst is common in research for its high selectivity and compatibility with various functional groups, though its cost can be a barrier for large-scale production. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a green technique that can significantly reduce reaction times, increase yields, and improve product purity. mdpi.comresearchgate.netrasayanjournal.co.in This method aligns with green chemistry principles by minimizing energy consumption and by-product formation. mdpi.comresearchgate.net

Biocatalysis and Enzymatic Synthesis: Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts. frontiersin.org The use of lipases for the enzymatic synthesis of fatty acid ethyl esters has been well-established and demonstrates the potential for similar applications in the production of this compound. frontiersin.orgnih.gov This approach often operates under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. frontiersin.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for VMA Derivatives

FeatureTraditional SynthesisGreen Chemistry Approaches
Solvents Often hazardous organic solvents (e.g., dichloromethane, acetonitrile) jocpr.commdpi.comWater, supercritical CO2, bio-based solvents jocpr.commdpi.com
Catalysts Conventional acid/base catalystsReusable solid catalysts, biocatalysts (enzymes) researchgate.netfrontiersin.org
Energy Input Often requires high temperatures and pressuresMicrowave irradiation, mild reaction conditions researchgate.netfrontiersin.org
Byproducts Can generate significant chemical waste jocpr.comMinimized by-product formation researchgate.net
Atom Economy May be lowerHigher, maximizing the incorporation of starting materials into the final product jocpr.com

Integration of Omics Technologies for Comprehensive Biotransformation Studies

The study of how this compound is processed and transformed within biological systems can be significantly enhanced through the use of "omics" technologies. doi.org These high-throughput techniques provide a holistic view of the molecular changes occurring in an organism in response to a particular compound.

Metabolomics: This is a powerful tool for identifying and quantifying a wide array of small molecules (metabolites) in biological samples. doi.org Untargeted metabolomics can be used to examine the differences in metabolite profiles between control and experimental groups, helping to uncover the biotransformation pathways of this compound. d-nb.info Targeted metabolomics can then be employed to precisely measure the levels of the ester and its predicted metabolites. d-nb.info Advanced analytical platforms can now identify over 700 metabolites from various chemical classes in a single serum sample. doi.org

Proteomics: This technology focuses on the large-scale study of proteins. In the context of this compound, proteomics can help identify the specific enzymes, such as catechol-O-methyltransferase (COMT) and aldehyde dehydrogenase, that are involved in its metabolism. amegroups.org Understanding how the expression and activity of these proteins change can provide insights into the rate and pathways of biotransformation.

Genomics and Transcriptomics: While not directly measuring the compound or its metabolites, these technologies provide information about the genetic blueprint and gene expression levels, respectively. They can reveal genetic predispositions that may affect how an individual metabolizes this compound and can identify changes in gene expression of metabolic enzymes in response to the compound.

The integration of these omics platforms offers a systems biology approach to understanding the complete metabolic fate of this compound, from the genes that code for the metabolizing enzymes to the final metabolic products.

Development of Miniaturized and High-Throughput Analytical Platforms

The analysis of vanillylmandelic acid and its esters is moving towards smaller, faster, and more efficient platforms. spectroscopyonline.com These advancements are crucial for both research and potential clinical applications.

Miniaturized Extraction Techniques: Microextraction by packed sorbent (MEPS) is a miniaturized version of solid-phase extraction (SPE) that uses a small amount of sorbent integrated into a syringe. mdpi.com This technique offers advantages such as reduced sample and solvent volumes, reusability, and the potential for automation. mdpi.com MEPS has been successfully used for the determination of vanillylmandelic acid in urine. mdpi.com

Lab-on-a-Chip (LOC) and Microfluidics: These technologies integrate laboratory functions onto a single chip, allowing for the handling of extremely small fluid volumes. spectroscopyonline.comucsc.edunih.govresearchgate.net LOC devices can be designed for various analytical tasks, including sample preparation, separation, and detection. spectroscopyonline.comucsc.eduresearchgate.net The integration of organic light-emitting diodes (OLEDs) and organic photodiodes (OPDs) with microfluidic chips is a promising area for creating portable and sensitive analytical systems. mdpi.com

High-Throughput Screening (HTS): The development of rapid analytical methods is essential for screening large numbers of samples. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the high-throughput analysis of urinary VMA, with a run time of just two minutes per sample. nih.gov This "dilute-and-shoot" approach requires minimal sample preparation, making it suitable for routine analysis. nih.govnih.gov

Table 2: Emerging Analytical Platforms for this compound

PlatformPrincipleAdvantages
Microextraction by Packed Sorbent (MEPS) Miniaturized solid-phase extraction mdpi.comReduced sample/solvent volume, reusability, automation potential mdpi.com
Lab-on-a-Chip (LOC) Integration of lab functions on a microchip spectroscopyonline.comucsc.eduresearchgate.netSmall sample volumes, portability, integration of multiple steps spectroscopyonline.comucsc.eduresearchgate.net
High-Throughput LC-MS/MS Rapid chromatographic separation and mass spectrometric detection nih.govSpeed, high sensitivity, and specificity, minimal sample preparation nih.govnih.gov

Deepening Computational Insights into Complex Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at a theoretical level. researchgate.netacs.org These methods complement experimental studies by providing detailed insights into reaction mechanisms and molecular interactions.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. researchgate.net It can be used to calculate a wide range of properties, including optimized molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.netacs.org For vanillylmandelic acid, DFT calculations have been used to compare theoretical structures with experimental crystallographic data, showing excellent correlation. science.govresearchgate.net

Time-Dependent DFT (TD-DFT): This extension of DFT is used to predict electronic absorption spectra (UV-Vis). researchgate.net By simulating the electronic transitions, TD-DFT can help to interpret experimental spectra and understand the influence of the molecular environment, such as the solvent, on the electronic properties. researchgate.netresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For instance, molecular docking studies have been used to investigate the interaction of vanillylmandelic acid with proteins, revealing potential binding modes and interactions like hydrogen bonds and hydrophobic interactions. researchgate.net

Reaction Mechanism Studies: Computational methods can be used to model the entire pathway of a chemical reaction, identifying transition states and intermediates. sci-hub.seresearchgate.net This allows for a detailed understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and designing more efficient syntheses. For example, the mechanism of Steglich esterification, a common method for synthesizing esters, can be elucidated through computational modeling. sci-hub.seresearchgate.net

By applying these computational tools, researchers can gain a deeper understanding of the intrinsic properties of this compound, predict its reactivity, and design novel synthetic strategies with improved efficiency and selectivity.

Q & A

Q. What are the standard analytical methods for quantifying vanillylmandelic acid ethyl ester in biological samples?

The most widely validated methods involve reversed-phase HPLC coupled with electrochemical detection . Key steps include:

  • Sample preparation : Acidification of urine followed by liquid-liquid extraction with ethyl acetate to isolate the compound .
  • Chromatographic conditions : Use of a Supelcosil LC-18 DB column (150 × 4.6 mm) and isocratic elution with a mobile phase containing sodium acetate, citric acid, and methanol .
  • Detection : Dual electrochemical detectors set at +0.12 V (guard cell) and +0.45 V (working electrode) to enhance specificity .
  • Validation : Linear calibration curves (0.1–50 mg/L, r > 0.999) and precision (CV < 2.72% for inter-day variability) .

Q. How should biological samples be prepared for reliable quantification of this compound?

Critical steps include:

  • Urine collection : 24-hour sampling to account for diurnal variation, preserved at -80°C to prevent degradation .
  • Pre-extraction cleanup : Use of cation exchange columns (e.g., Pharmacia-LKB) to remove interfering basic/neutral compounds .
  • Extraction : Acidification (pH 1–2) followed by partitioning into ethyl acetate; evaporation to dryness and reconstitution in mobile phase .
  • Internal standards : Deuterated analogs (e.g., α,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester) improve accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve this compound from structurally similar metabolites?

Optimization strategies include:

  • Column selection : High-efficiency C18 columns (e.g., Supelcosil LC-18 DB) with 5 µm particle size for baseline separation of homovanillic acid and 5-hydroxyindoleacetic acid .
  • Mobile phase adjustments : Sodium acetate (50 mM, pH 3.2) with 10% methanol balances retention time and peak symmetry .
  • Electrochemical pretreatment : Cleaning the glassy carbon electrode with +1.2 V for 30 seconds reduces contamination from urine pigments .

Q. What statistical approaches validate method reproducibility in multi-site studies?

Robust validation requires:

  • Regression analysis : Passing & Bablok regression to compare methods, ensuring slopes near 1 and intercepts near 0 .
  • Precision metrics : Within-day (CV < 2.36%) and day-to-day (CV < 2.72%) variability assessments using spiked urine pools .
  • Recovery studies : Spiking known concentrations (5–20 mg/L) into pathological/normal urine to confirm accuracy (recovery > 95%) .

Q. How should contradictory results in clinical studies (e.g., elevated vs. normal metabolite levels) be analyzed?

Contradictions often arise from:

  • Methodological differences : ELISA (used in psychiatric studies) may overestimate levels compared to HPLC due to cross-reactivity .
  • Sample normalization : Failure to adjust for creatinine or 24-hour urine volume introduces variability .
  • Population heterogeneity : Subgroup stratification (e.g., anxiety severity) clarifies associations, as seen in studies linking elevated levels to symptom severity (p = 0.001) .

Q. What structural modifications enhance the stability of vanillylmandelic acid derivatives for specific applications?

  • Deuteration : Incorporation of deuterium at labile positions (e.g., methyl groups) reduces metabolic degradation, improving utility as internal standards .
  • Esterification/acetylation : Derivatives like α,4-Di-O-acetyl this compound enhance chromatographic retention and resistance to enzymatic hydrolysis .
  • Antioxidant studies : Carboxylate anion formation (via pH adjustment) increases radical scavenging activity, relevant for oxidative stress research .

Q. How does electrochemical pretreatment improve detection reliability in long-term assays?

  • Contamination mitigation : Urine pigments adsorb onto electrodes, causing signal drift. Pretreatment at +1.2 V for 30 seconds oxidizes contaminants, restoring sensitivity .
  • Signal stability : Post-pretreatment, detector response remains stable for >100 injections, critical for high-throughput clinical studies .

Methodological Notes

  • Data interpretation : Always report absolute concentrations (mg/day) alongside normalized values (e.g., mg/g creatinine) to ensure comparability .
  • Ethical compliance : For human studies, adhere to institutional review board protocols, including informed consent and 24-hour urine collection guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.